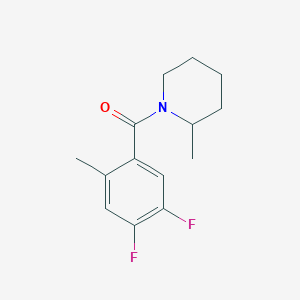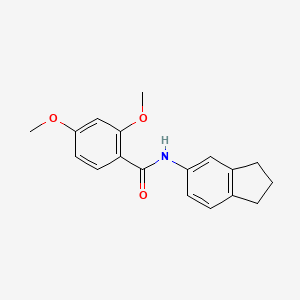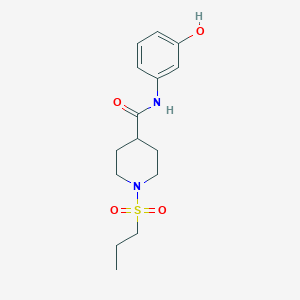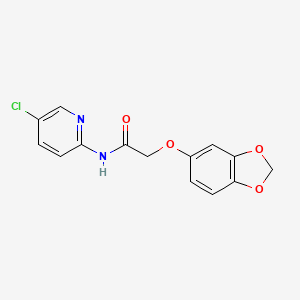![molecular formula C19H23NO B5440657 Benzeneethanamine,N-[3-(2-methoxyphenyl)-2-propenyl]-N-methyl-](/img/structure/B5440657.png)
Benzeneethanamine,N-[3-(2-methoxyphenyl)-2-propenyl]-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, N-[3-(2-methoxyphenyl)-2-propenyl]-N-methyl- is an organic compound with a complex structure that includes a benzene ring, an ethanamine group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, N-[3-(2-methoxyphenyl)-2-propenyl]-N-methyl- typically involves the reaction of benzeneethanamine with 3-(2-methoxyphenyl)-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to optimize yield and efficiency. The process is carefully monitored to maintain consistent quality and to minimize the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, N-[3-(2-methoxyphenyl)-2-propenyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride to produce the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Benzeneethanamine, N-[3-(2-methoxyphenyl)-2-propenyl]-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzeneethanamine, N-[3-(2-methoxyphenyl)-2-propenyl]-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Benzeneethanamine, 2,5-dimethoxy-N-[(2-methoxyphenyl)methylene]-
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
- 4-Bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine
Uniqueness
Benzeneethanamine, N-[3-(2-methoxyphenyl)-2-propenyl]-N-methyl- is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-20(16-14-17-9-4-3-5-10-17)15-8-12-18-11-6-7-13-19(18)21-2/h3-13H,14-16H2,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAKSDPNSJXBHK-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CC=C1)C/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5440581.png)
![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-4-piperidinecarboxamide](/img/structure/B5440590.png)
![N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B5440595.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-ethylpiperidin-3-ol](/img/structure/B5440597.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5440605.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5440609.png)
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5440614.png)


![4-(2-methylquinolin-6-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidin-4-ol](/img/structure/B5440636.png)
![N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide](/img/structure/B5440649.png)



